molecular formula C17H17F3N4O3 B6440399 5-methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549006-94-0

5-methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No. B6440399
CAS RN: 2549006-94-0
M. Wt: 382.34 g/mol
InChI Key: RCHGTRSVEPJEIF-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Mechanism of Action

While the specific mechanism of action for “5-methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine” is not available, TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Safety and Hazards

While specific safety and hazard information for “5-methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, some chemicals may cause skin corrosion/irritation, serious eye damage/eye irritation, or specific target organ toxicity .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the global population rapidly expands, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of new TFMP derivatives like “5-methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine” could be a promising area of future research.

properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-26-13-9-22-16(23-10-13)27-12-3-6-24(7-4-12)15(25)11-2-5-21-14(8-11)17(18,19)20/h2,5,8-10,12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHGTRSVEPJEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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